3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE

Fluorescent pH probe Ratiometric sensing Intracellular imaging

Researchers requiring dual-range pH sensing often rely on separate dyes for acidic and neutral compartments, complicating assays. 3-(1H-Benzimidazol-2-yl)-7-hydroxycoumarin (BHC) solves this with dual pKa values (4.20/7.20), enabling single-probe ratiometric imaging across lysosomes (pH 3.3-5.4) and mitochondria (pH 6.5-8.3). Key supply advantages: - Red-shifted excitation (390-420 nm) for reduced phototoxicity and two-photon capability. - Intrinsic mitochondrial localization eliminates need for targeting vectors. - Available at ≥95% purity in 100 mg to 1 g quantities, ready for immediate dispatch.

Molecular Formula C16H10N2O3
Molecular Weight 278.26 g/mol
CAS No. 68482-66-6
Cat. No. B6055429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,3-BENZODIAZOL-2-YL)-7-HYDROXY-2H-CHROMEN-2-ONE
CAS68482-66-6
Molecular FormulaC16H10N2O3
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O
InChIInChI=1S/C16H10N2O3/c19-10-6-5-9-7-11(16(20)21-14(9)8-10)15-17-12-3-1-2-4-13(12)18-15/h1-8,19H,(H,17,18)
InChIKeyFKLWVMVXBCSONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BHC: Identity and Core Characteristics


3-(1H-1,3-Benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-one (CAS 68482-66-6, molecular formula C₁₆H₁₀N₂O₃, MW 278.26), also named 3-(1H-benzimidazol-2-yl)-7-hydroxycoumarin or BHC, is a hybrid fluorophore scaffold in which a benzimidazole heterocycle is directly attached at the 3-position of the 7-hydroxycoumarin (umbelliferone) core [1]. This C3-heteroaryl substitution shifts absorption and emission into the visible region (λabs 390–420 nm, λem ~480 nm) and confers dual pKa pH sensitivity (pKa₁ 4.20, pKa₂ 7.20), enabling applications ranging from ratiometric intracellular pH sensing to two-photon fluorescence imaging [2]. The compound is commercially available from multiple vendors at ≥95% purity (HPLC) in quantities from 100 mg to 1 g [3].

1 Dual-pKa ratiometric pH sensing across acidic and neutral cellular compartments
2 Intrinsic mitochondrial localization without exogenous targeting vector
3 Two-photon excitation compatible for deep-tissue fluorescence microscopy

Why BHC Cannot Be Replaced by Generic Coumarins


Generic substitution with unsubstituted 7-hydroxycoumarin (umbelliferone, λabs ~325 nm, λem ~450 nm, single pKa ~7.7) or simple 3-substituted coumarins fails to replicate the dual-pKa pH response, red-shifted spectral window, and intrinsic mitochondrial localization conferred by the benzimidazole moiety at C3 [1]. The benzimidazole ring acts simultaneously as an electron-accepting group that extends π-conjugation (producing a 65–95 nm bathochromic absorption shift) and as a protonatable site that creates a second pH-sensing domain, enabling ratiometric pH measurements across both acidic and physiological ranges—a capability absent in mono-pKa coumarin probes [2]. Similarly, 7-(diethylamino)-substituted analogs such as Coumarin 7 (CAS 27425-55-4) provide strong fluorescence but lack the hydroxyl-dependent pH sensitivity and mitochondrial targeting that distinguish the target compound for live-cell imaging and biosensing applications [3].

7-Hydroxycoumarin
May not replicate dual-pKa response and red-shifted excitation; limited to near-neutral pH sensing
Coumarin 7 (diethylamino)
Lacks hydroxyl-dependent pH sensitivity and mitochondrial targeting, altering localization profile
Generic 3-substituted coumarins
Two-photon capability and dual-pKa behavior not generally present; may require scaffold redesign

BHC vs. Closest Analogs: Quantitative Differentiation


Dual-pKa pH Sensing vs. Single-pKa Probes

BHC (target compound) exhibits two distinct pKa values enabling linear fluorescence response in both acidic (pH 3.30–5.40, pKa₁ = 4.20) and physiological (pH 6.50–8.30, pKa₂ = 7.20) ranges, monitored at a single emission wavelength of 480 nm [1]. In contrast, the parent scaffold 7-hydroxycoumarin possesses only a single pKa of approximately 7.7, restricting its usable dynamic range to near-neutral pH and precluding quantitative sensing in acidic compartments such as lysosomes (pH 4.5–6.5) [2]. The pH-dependent absorption shift from 390 nm (acidic) to 420 nm (alkaline) further enables ratiometric excitation measurements, a feature not available with mono-pKa coumarin analogs [1].

Dual-pKa pH Sensing
Head-to-head
pKa₁ 4.20, pKa₂ 7.20
Covers pH 3.3–8.3; supports single-probe ratiometric imaging
Ratiometric excitation 390/420 nm, emission 480 nm
Fluorescent pH probe Ratiometric sensing Intracellular imaging

Intrinsic Mitochondrial Localization vs. Non-targeted Fluorophores

BHC demonstrates intrinsic mitochondrial localization in live HeLa cells without requiring a triphenylphosphonium or other targeting vector, as evidenced by co-localization experiments with MitoTracker Red (Pearson's correlation coefficient data confirming mitochondrial specificity) [1]. The benzimidazole moiety's lipophilic cationic character at physiological pH drives preferential accumulation in the mitochondrial matrix. In contrast, 7-hydroxycoumarin and most simple 3-substituted coumarin derivatives distribute non-specifically throughout the cytoplasm and do not achieve organelle-selective enrichment [2]. BHC also exhibits low cytotoxicity under imaging conditions, maintaining cell viability above 85% at working concentrations (10 μM, 24 h incubation) [1].

Mitochondrial Targeting
Reported
BHC: co-localization with MitoTracker; 7-HC: diffuse cytoplasmic
Intrinsic mitochondrial accumulation without targeting vector
HeLa cells, >85% viability at 10 µM, 24 h
Mitochondrial imaging Organelle targeting Subcellular pH

Two-Photon Excitation vs. One-Photon-Only Probes

BHC is validated for both one-photon and two-photon fluorescence imaging of mitochondrial pH in living HeLa cells, demonstrating suitability for deep-tissue imaging applications [1]. The extended π-conjugation provided by the benzimidazole ring enhances the two-photon absorption cross-section compared to the parent 7-hydroxycoumarin scaffold, which exhibits negligible two-photon brightness and is restricted to UV-excited one-photon microscopy [2]. This two-photon capability permits excitation at near-infrared wavelengths (~780–800 nm), reducing phototoxicity and improving tissue penetration depth from ~50 μm (one-photon) to >200 μm (two-photon) in biological specimens [1].

Two-Photon Excitation
Reported
Excitation ~780–800 nm; depth >200 µm
Supports deep-tissue pH imaging in 3D models
Validated in HeLa cells, fs pulsed laser
Two-photon imaging Deep-tissue fluorescence Near-IR excitation

CYP2A6 Isoform Selectivity Advantage

The 7-hydroxycoumarin chemotype, including C3-heteroaryl analogs structurally related to BHC, demonstrates preferential inhibition of CYP2A6 over six other major CYP isoforms (CYP1A2, CYP2D6, CYP2E1, CYP3A4, CYP2C8, CYP2C9) [1]. In a systematic SAR study of 7-hydroxycoumarin analogs, all tested compounds except a C4-phenyl derivative showed higher inhibitory activity for CYP2A6 than for other CYP isoforms. The most potent analog, 6,7-dihydroxycoumarin, exhibited IC₅₀/Ki = 0.39/0.25 μM, comparable to the positive control methoxsalen (IC₅₀/Ki = 0.43/0.26 μM) [1]. While BHC itself was not directly tested in this panel, the C3-benzimidazole substitution represents a distinct heteroaryl modification that extends the SAR space beyond simple hydroxyl/methoxy substitution patterns, offering a scaffold for developing CYP2A6-selective chemical tools with potentially improved metabolic stability over catechol-containing analogs [2].

CYP2A6 Selectivity
Class-level inference
7-Hydroxycoumarin class preference for CYP2A6
Potential non-catechol scaffold for CYP2A6 probe development
BHC IC₅₀ not directly reported; class SAR context
CYP2A6 inhibition Isoform selectivity Drug metabolism

Anticancer Prodrug Activity vs. Doxorubicin

3-(Benzimidazol-2-yl)-7-acetoxycoumarin, the acetylated prodrug form of BHC, demonstrated a significant cytotoxic effect against MCF-7 human breast cancer cells compared to the standard chemotherapeutic doxorubicin (DOX) in vitro [1]. The parent 7-hydroxy compound (BHC, CAS 68482-66-6) serves as the immediate synthetic precursor to this active acetoxy derivative and as the core scaffold for further anticancer SAR exploration. In the broader coumarin-benzimidazole hybrid class, direct-linked C3-benzimidazole derivatives have shown IC₅₀ values ranging from 0.85 ± 0.07 μM to 48.01 ± 0.45 μM against MCF-7 cells, with the unsubstituted benzimidazole-coumarin hybrid 6b achieving IC₅₀ = 1.90 ± 0.08 μM (MCF-7) and selectivity vs. non-cancerous Vero cells (LD₅₀ > 100 μM) [2].

Cytotoxicity (Acetyl Prodrug)
Reported
Acetyl-BHC: cytotoxicity reported vs. doxorubicin; BHC as precursor
Supports cytotoxicity endpoint review in MCF-7 cell models
Prodrug data; direct BHC activity requires separate validation
Anticancer agent Breast cancer Coumarin-benzimidazole hybrid

High-Impact Application Scenarios for BHC


Dual-Range Ratiometric Intracellular pH Imaging

Researchers studying autophagy, endocytosis, or mitochondrial dysfunction can employ BHC as a single fluorescent probe to quantify pH changes in both acidic compartments (lysosomes/endosomes, pH 3.3–5.4, pKa₁ 4.20) and neutral compartments (cytosol/mitochondria, pH 6.5–8.3, pKa₂ 7.20) within the same experiment [1]. The pH-dependent absorption shift (390 nm → 420 nm) enables ratiometric excitation measurements at 390/420 nm with emission collected at 480 nm, providing internal calibration and minimizing artifacts from probe concentration, cell thickness, or photobleaching [1]. This eliminates the need for separate LysoTracker and MitoTracker dyes and reduces channel overlap in multiplexed imaging.

Two-Photon Mitochondrial pH Monitoring in 3D Tissues

BHC's validated two-photon excitation capability enables mitochondrial pH imaging at tissue depths exceeding 200 μm using near-infrared excitation (~780–800 nm), far surpassing the ~50 μm penetration limit of one-photon UV-excited coumarin probes [1]. Its intrinsic mitochondrial targeting—confirmed by MitoTracker co-localization in HeLa cells—eliminates the need for conjugating triphenylphosphonium or other mitochondrial targeting vectors [1]. With low cytotoxicity (>85% viability at 10 μM, 24 h), BHC is suitable for longitudinal pH monitoring in live 3D culture models.

CYP2A6-Selective Chemical Probe Development

Medicinal chemistry programs targeting CYP2A6 for smoking cessation or lung cancer chemoprevention can utilize BHC as a non-catechol starting scaffold that retains the 7-hydroxycoumarin pharmacophore essential for CYP2A6 binding while avoiding the metabolic instability of dihydroxycoumarins such as 6,7-dihydroxycoumarin (IC₅₀ 0.39 μM) [1]. The C3-benzimidazole substituent provides a modular site for further derivatization to optimize potency and isoform selectivity, building on the established class-level preference of 7-hydroxycoumarin analogs for CYP2A6 over CYP1A2, CYP2D6, CYP2E1, CYP3A4, CYP2C8, and CYP2C9 [2].

Synthetic Intermediate for Anticancer Hybrids and Prodrugs

BHC serves as the immediate precursor to 3-(benzimidazol-2-yl)-7-acetoxycoumarin, which demonstrated significant in vitro cytotoxicity against MCF-7 breast cancer cells comparable to doxorubicin [1]. The broader coumarin-benzimidazole hybrid class achieves low-micromolar IC₅₀ values (0.85–48.01 μM) against MCF-7 and A549 cell lines with cancer-selective toxicity (LD₅₀ > 100 μM in non-cancerous Vero cells) [2]. Procuring BHC at ≥95% purity in gram quantities provides a validated entry point for synthesizing focused libraries of C3-benzimidazole-coumarin anticancer candidates.

Application
Selection Property
Validation Focus
Dual-range intracellular pH imaging
Dual-pKa ratiometric response
Excitation ratio stability at 390/420 nm
Two-photon mitochondrial pH monitoring in 3D tissues
Two-photon excitation and intrinsic mitochondrial targeting
Co-localization and tissue penetration depth
CYP2A6-selective chemical probe development
7-Hydroxycoumarin pharmacophore with C3 derivatization site
Isoform selectivity in human liver microsome assays
Synthetic intermediate for cell viability research compounds
Coumarin-benzimidazole scaffold for derivatization
Cytotoxicity endpoint validation in MCF-7 and A549 cell models
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